molecular formula C12H13FN2O B5174277 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole

1-[3-(2-fluorophenoxy)propyl]-1H-imidazole

Cat. No. B5174277
M. Wt: 220.24 g/mol
InChI Key: NPVPYKYMAHBMFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-fluorophenoxy)propyl]-1H-imidazole, also known as VUF 8430, is a chemical compound that belongs to the class of imidazole derivatives. It is a potent and selective antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including sleep-wake cycle, learning and memory, and appetite control. In recent years, VUF 8430 has gained attention in scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 acts as a selective antagonist of the histamine H3 receptor, which is predominantly expressed in the central nervous system. The histamine H3 receptor plays a crucial role in regulating the release of various neurotransmitters, including dopamine, acetylcholine, and histamine itself. By blocking the H3 receptor, 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 enhances the release of these neurotransmitters, leading to improved cognitive function and motor activity.
Biochemical and Physiological Effects:
1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in cognitive function and motor activity. It also reduces the levels of histamine, which is implicated in the regulation of sleep-wake cycle and appetite control. Additionally, 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 has been found to have anti-inflammatory and neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 in lab experiments is its high potency and selectivity towards the histamine H3 receptor. This allows for precise modulation of the receptor without affecting other neurotransmitter systems. However, one limitation of using 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 is its relatively short half-life, which requires frequent dosing in animal studies. Additionally, the effects of 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 on human subjects are not yet fully understood, which limits its potential clinical applications.

Future Directions

There are several future directions for research on 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to elucidate the mechanisms of action and optimize dosing regimens for these conditions. Another area of interest is the potential use of 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 in combination with other drugs, such as antipsychotics and antidepressants, to enhance their efficacy and reduce side effects. Finally, the development of more potent and selective H3 receptor antagonists could lead to the discovery of novel therapeutic agents for various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 involves several steps, starting from the reaction of 2-fluorophenol with 3-bromopropylamine to obtain 3-(2-fluorophenoxy)propylamine. This intermediate is then reacted with imidazole-1-carboxaldehyde in the presence of a base to give the final product, 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. In preclinical studies, 1-[3-(2-fluorophenoxy)propyl]-1H-imidazole 8430 has shown promising results in improving cognitive function, reducing motor deficits, and modulating neurotransmitter systems. It has also been found to have neuroprotective and anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[3-(2-fluorophenoxy)propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-4-1-2-5-12(11)16-9-3-7-15-8-6-14-10-15/h1-2,4-6,8,10H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVPYKYMAHBMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198872
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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